Thiol pKa Comparison: 1,3-Dimethoxypropane-2-thiol vs. 2-Mercaptoethanol and 1,3-Propanedithiol
The predicted pKa of 1,3-dimethoxypropane-2-thiol is 9.34±0.10, which is notably lower than that of 2-mercaptoethanol (pKa 9.64) and 1,3-propanedithiol (pKa 9.86±0.10) . A lower pKa indicates a higher proportion of the more nucleophilic thiolate anion at physiological pH, potentially conferring enhanced reactivity in bioconjugation and thiol-ene click chemistry applications [1].
| Evidence Dimension | Thiol pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | pKa = 9.34±0.10 (predicted) |
| Comparator Or Baseline | 2-Mercaptoethanol pKa = 9.64; 1,3-Propanedithiol pKa = 9.86±0.10 (predicted) |
| Quantified Difference | ΔpKa = -0.30 vs. 2-ME; ΔpKa = -0.52 vs. 1,3-propanedithiol |
| Conditions | Predicted values derived from ACD/Labs Percepta or similar computational models at 25 °C |
Why This Matters
A lower pKa directly translates to a greater fraction of reactive thiolate species at a given pH, which can accelerate thiol-ene and thiol-Michael addition kinetics and reduce the concentration of reagent required to achieve a target conversion.
- [1] Lowe, A. B. (2010). Thiol-ene 'click' reactions and recent applications in polymer and materials synthesis. Polymer Chemistry, 1(1), 17-36. View Source
